trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL
Description
rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methylamino group and a hydroxyl group attached to a tetrahydronaphthalene ring system
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
InChI Key |
KUDUKVRCFKJXBL-QWRGUYRKSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H](CCC2=CC=CC=C12)O |
Canonical SMILES |
CNC1C(CCC2=CC=CC=C12)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of the corresponding naphthalene derivative followed by the introduction of the methylamino group. Common synthetic routes include:
Reduction of Naphthalene Derivatives: The starting material, a naphthalene derivative, is subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the tetrahydronaphthalene ring system.
Industrial Production Methods: Industrial production of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups under optimized conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Methylamine, other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted tetrahydronaphthalenes.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is used as an intermediate in the synthesis of chiral compounds for asymmetric synthesis.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of chiral molecules in biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as receptors or enzymes. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- rac-(1R,2R)-2-(dimethylamino)cyclohexanol
Comparison:
- Structural Differences: While rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol has a tetrahydronaphthalene ring system, similar compounds may have different ring structures such as cyclohexane.
- Functional Groups: The presence of different functional groups (e.g., carboxylic acid, dimethylamino) in similar compounds can lead to variations in reactivity and applications.
- Uniqueness: The combination of a tetrahydronaphthalene ring with a methylamino and hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol provides unique chemical properties and potential applications not found in other similar compounds.
Biological Activity
trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL, also known by its CAS number 169106-10-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological functions, and relevant studies that highlight its activity.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.243 g/mol |
| LogP | 1.645 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that this compound may act as a ligand for various receptors in the central nervous system. Its structural similarity to other psychoactive compounds suggests it could interact with monoamine transporters and dopamine receptors. Specifically, it has been implicated in modulating dopamine D2 receptor activity, which is crucial for various neurophysiological processes.
Neuropharmacological Effects
Studies have shown that compounds similar to this compound exhibit significant neuropharmacological effects. For example:
- Dopamine D2 Receptor Binding : In silico studies have demonstrated that certain derivatives can bind effectively to dopamine D2 receptors, potentially influencing dopaminergic signaling pathways .
- Neuroprotective Properties : Similar compounds have been shown to protect against neurotoxic agents by modulating oxidative stress and apoptosis pathways .
- Monoamine Transporter Interaction : Compounds in this class may interact with monoamine transporters, affecting neurotransmitter reuptake and availability .
Study on Dopamine D2 Receptor Ligands
A recent study investigated the binding affinity of various compounds to the dopamine D2 receptor. The results indicated that this compound analogs exhibited competitive binding characteristics comparable to known ligands . The study included a quantitative analysis of binding affinities (K_i values), which are critical for understanding the efficacy of these compounds in therapeutic contexts.
Neurotoxicity Assessment
Another significant study explored the neurotoxic effects of related compounds in animal models. It was found that certain structural modifications could enhance neuroprotective effects against agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms . This suggests potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
